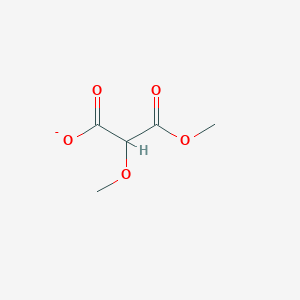
Propanedioic acid, methoxy-, monomethyl ester
Cat. No. B8676771
M. Wt: 147.11 g/mol
InChI Key: ADLPNADGKPULBG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US05292937
Procedure details


Mono-methyl methoxymalonate (9.8 grams, 0.07 mole), prepared In Example LVI (Compound 214) was reacted with thionyl chloride (15.74 grams, 0.13 mole) in 100 milliliters of methylene chloride in a manner similar to that described in Example LIII Part C, to give 11.06 grams (0.07 mole) of methyl (chlorocarbonyl)methoxyacetate. NMR analysis of the product indicated the following:

[Compound]
Name
Compound 214
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][CH:3](C([O-])=O)[C:4]([O:6][CH3:7])=[O:5].S(Cl)(Cl)=[O:12].[CH2:15]([Cl:17])Cl>>[Cl:17][C:15]([CH2:1][O:2][CH2:3][C:4]([O:6][CH3:7])=[O:5])=[O:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
9.8 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(C(=O)OC)C(=O)[O-]
|
Step Two
[Compound]
|
Name
|
Compound 214
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
15.74 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC(=O)COCC(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.07 mol | |
| AMOUNT: MASS | 11.06 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
